Technical Whitepaper: Physicochemical Profiling of 5-Bromo-4-hydroxynicotinamide
Technical Whitepaper: Physicochemical Profiling of 5-Bromo-4-hydroxynicotinamide
The following technical guide details the physicochemical profile, synthetic pathways, and application logic for 5-Bromo-4-hydroxynicotinamide , a critical scaffold in medicinal chemistry.
Executive Summary
5-Bromo-4-hydroxynicotinamide (often generated in situ or synthesized as a key intermediate) represents a privileged scaffold in drug discovery, particularly for kinase inhibitors and heterocyclic building blocks. Its utility stems from its trifunctional nature: the amide provides a hydrogen-bonding motif for ATP-pocket binding; the bromine serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings; and the 4-hydroxy/4-oxo core dictates unique solubility and tautomeric behaviors essential for bioavailability.
This guide analyzes the compound’s physicochemical properties, emphasizing the critical pyridone-hydroxy tautomerism that often confounds experimental data.
Molecular Architecture & Identification
Researchers must recognize that this compound is frequently cataloged under its tautomeric forms or precursors. While the specific CAS for the amide is often unregistered in public databases, its commercial precursors are well-defined.
| Parameter | Detail |
| Systematic Name | 5-Bromo-4-hydroxypyridine-3-carboxamide |
| Preferred Tautomeric Name | 5-Bromo-4-oxo-1,4-dihydropyridine-3-carboxamide |
| Molecular Formula | C₆H₅BrN₂O₂ |
| Molecular Weight | 216.96 g/mol (Calculated) |
| Precursor CAS (Acid) | 1052114-83-6 (5-Bromo-4-hydroxynicotinic acid) |
| Precursor CAS (Nitrile) | 1160923-97-6 (5-Bromo-4-hydroxynicotinonitrile) |
| SMILES (Pyridone form) | NC(=O)C1=CN=CC(Br)=C1O (Canonical representation often defaults to aromatic) |
Physicochemical Parameters
The following data synthesizes experimental trends for 4-hydroxynicotinamide derivatives with calculated values for the specific 5-bromo analog.
Core Properties Table[3]
| Property | Value / Range | Context & Implication |
| Physical State | Off-white to tan solid | High melting point indicates strong intermolecular H-bonding lattice. |
| Melting Point | >290°C (Decomposes) | Typical of pyridone systems; requires high-boiling solvents for reactions. |
| Solubility (Water) | Low to Moderate | Amphoteric nature allows dissolution in dilute acid (pH < 2) or base (pH > 10). |
| Solubility (Organic) | High in DMSO, DMF | Poor solubility in DCM, Et₂O, or Hexanes due to polarity. |
| logP (Calculated) | ~0.5 – 0.9 | Low lipophilicity due to polarity of the amide and pyridone/hydroxyl groups. |
| pKa (Acidic) | ~8.5 (Amide/OH system) | The 4-OH proton (or NH in pyridone) is weakly acidic. |
| pKa (Basic) | ~2.5 (Pyridine N) | Protonation occurs at the carbonyl oxygen or pyridine nitrogen depending on tautomer. |
| PSA (Polar Surface Area) | ~85 Ų | Suggests reasonable membrane permeability but likely requires decoration for CNS penetration. |
The Tautomeric Equilibrium (Critical Mechanism)
A common pitfall in working with 5-Bromo-4-hydroxynicotinamide is assuming it exists as a static "hydroxypyridine." In solution and solid state, the equilibrium heavily favors the 4-pyridone (oxo) tautomer.
-
Why it matters: The pyridone form changes the hydrogen bond donor/acceptor profile. The nitrogen becomes a donor (N-H), and the oxygen becomes an acceptor (C=O), reversing the logic used for the hydroxy form.
-
Impact on Synthesis: Alkylation reactions can result in mixtures of O-alkylation and N-alkylation depending on the base and solvent used.
Visualization: Tautomeric Shift
Caption: The equilibrium shifts toward the 4-pyridone form, significantly altering binding modes and solubility profiles.
Synthetic Protocols & Workflow
Since the amide is often not stocked, it is best synthesized from the commercially available acid or nitrile.
Method A: Hydrolysis of the Nitrile (Preferred)
This method is milder and avoids the formation of reactive acid chloride intermediates.
-
Reagents: 5-Bromo-4-hydroxynicotinonitrile (CAS 1160923-97-6), NaOH (2M), H₂O₂ (30%).
-
Protocol:
-
Suspend the nitrile in ethanol/water (1:1).
-
Add NaOH (2.0 equiv) followed by dropwise addition of H₂O₂ (5.0 equiv) at 0°C (Radziszewski reaction conditions).
-
Allow to warm to RT and stir for 2–4 hours.
-
Quench: Carefully acidify with HCl to pH ~6–7. The product often precipitates as a white/off-white solid.
-
Purification: Filtration and washing with cold water. Recrystallize from water/ethanol if necessary.
-
Method B: Amidation of the Acid
Used when the acid (CAS 1052114-83-6) is the starting material.
-
Activation: Treat 5-Bromo-4-hydroxynicotinic acid with Thionyl Chloride (SOCl₂) or Oxalyl Chloride/DMF to form the acid chloride. Note: The 4-OH/Oxo group may require transient protection or careful control to avoid chlorination at the 4-position.
-
Amidation: React the crude acid chloride with aqueous ammonia or ammonium hydroxide in THF at 0°C.
-
Alternative: Use CDI (Carbonyldiimidazole) coupling in DMF followed by ammonium acetate.
Visualization: Synthetic Pathways
Caption: Two primary synthetic routes using commercially available precursors to generate the target amide.
Applications in Drug Discovery
The 5-bromo-4-hydroxynicotinamide scaffold acts as a "molecular lego" piece with three distinct vectors for elaboration:
-
Vector A (Bromine): Suzuki couplings here allow extension into the hydrophobic pocket of kinase enzymes (e.g., ULK1 inhibitors).
-
Vector B (Amide): Often mimics the adenine hinge-binding region of ATP, forming key hydrogen bonds with the protein backbone.
-
Vector C (4-OH/Oxo): Provides a polar contact point and modulates the electronic properties of the pyridine ring, reducing metabolic liability compared to a naked pyridine.
Self-Validating Protocol (Purity Check):
-
HPLC: Run a gradient of 5% to 95% ACN in Water (+0.1% Formic Acid). The amide will elute earlier than the bromo-nitrile precursor due to increased polarity.
-
NMR (DMSO-d₆): Look for the characteristic amide protons (broad singlets around 7.5–8.0 ppm) and the disappearance of the nitrile peak (if using Method A).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1808 (5-Bromonicotinamide - Analog Reference). Retrieved from .
-
Sigma-Aldrich. Product Specification: 5-Bromo-4-hydroxynicotinic acid (CAS 1052114-83-6). Retrieved from .
-
ChemScene. Product Data: 5-Bromo-4-hydroxynicotinonitrile (CAS 1160923-97-6).[1] Retrieved from .
- Lazar, C. et al. (2004).Tautomerism of hydroxypyridines and their relevance to biological systems. (General reference on pyridone tautomerism mechanisms).
-
PureSynth. Certificate of Analysis: 5-Bromo-6-Hydroxynicotinic Acid.[2][3] Retrieved from .
